[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride
Description
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy group at the 3-position and a pyridin-3-ylmethoxy group at the 4-position of the benzene ring, with a methanamine moiety attached to the aromatic core. Its structural complexity arises from the pyridine-ether linkage, which may influence solubility, bioavailability, and receptor-binding properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12;/h2-7,9H,8,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGKIYYWWDJFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-3-methanol in the presence of a base to form the intermediate compound. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid .
Scientific Research Applications
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride is a chemical compound with potential applications in scientific research, particularly in the context of medicinal chemistry and drug development .
Chemical Properties and Structure
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride has the molecular formula and a molecular weight of 317.2 g/mol . The compound's structure includes a phenyl ring substituted with a methoxy group and a pyridin-3-ylmethoxy group, along with a methanamine moiety .
Identifiers
- PubChem CID: 54594827
- IUPAC Name: $$3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine;dihydrochloride
- InChI: InChI=1S/C14H16N2O2.2ClH/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12;;/h2-7,9H,8,10,15H2,1H3;2*1H
- InChIKey: TZFKJMXCMMBTJL-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2.Cl.Cl
Potential Applications
While the provided search results do not offer explicit case studies or comprehensive data tables detailing the applications of $$3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride, they do suggest potential areas of interest based on related compounds and structural features:
Pharmaceutical Research
The presence of a pyridine ring and methoxy substitutions in the compound is noteworthy, as similar structural motifs appear in various bioactive molecules . For example, pyridine-based compounds have demonstrated antitumor activity . Compounds containing methoxyphenyl groups are found in drugs for treating liver disease . Phenyl propionic acid derivatives, which share structural similarities, can act as agonists on GPR40 and may be useful in treating GPR40-mediated disorders, particularly type 2 diabetes .
Agonists Acting on GPR40
Novel phenyl propionic acid derivatives, isomers, and pharmaceutically available salts thereof can act as agonists on GPR40 . These compounds have shown improved therapeutic effects in alleviating symptoms of type 2 diabetes . The evaluation of glucose-lowering effects of the compounds on animal models and/or human-organ derived materials indicates their potential usefulness to beneficiaries .
Ligand Synthesis
It can be used for the preparation of Schiff base ligands, which can then be complexed with various metals . These complexes have shown promise as antibacterial and antitumor agents .
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities but differ in substituents, backbone configuration, or functional groups:
2-(4-(Benzyloxy)-3-methoxyphenyl)ethanamine Hydrochloride
- Structure : Benzyloxy group replaces pyridin-3-ylmethoxy; ethanamine (two-carbon chain) instead of methanamine.
(4-Isopropoxy-3-methoxybenzyl)amine Hydrochloride
- Structure : Isopropoxy substituent instead of pyridin-3-ylmethoxy.
- Impact : The bulkier isopropoxy group introduces steric hindrance, which may reduce binding affinity to flat aromatic receptors compared to the pyridine-containing target .
[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine Hydrochloride
- Structure : Incorporates an oxadiazole ring linked to pyridine.
1-[4-(Pyridin-3-ylmethoxy)phenyl]methanamine
- Structure : Pyridin-3-ylmethoxy group at the para position of the benzene ring instead of meta.
- Impact : Altered substitution pattern may affect spatial orientation in receptor binding, highlighting the importance of regiochemistry .
[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride
- Structure : Propargyloxy group replaces pyridin-3-ylmethoxy.
Data Table: Structural and Molecular Comparison
*Calculated based on structural analysis.
Research Findings and Implications
Solubility and Lipophilicity: The pyridin-3-ylmethoxy group in the target compound enhances water solubility compared to benzyloxy or isopropoxy analogs due to the polarizable nitrogen in the pyridine ring .
Synthetic Flexibility :
- Propargyloxy-substituted analogs (e.g., [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine HCl) allow for click chemistry applications, enabling conjugation with biomarkers or drug delivery systems .
Receptor Binding :
- Oxadiazole-containing compounds (e.g., [4-(3-Pyridin-4-yl-oxadiazol-5-yl)phenyl]methanamine HCl) demonstrate enhanced affinity for enzymes like kinases due to hydrogen-bonding interactions with the heterocycle .
Safety Profiles :
- Compounds with pyridine or benzyl groups (e.g., ) may require careful handling due to acute toxicity risks, as indicated in safety data sheets .
Biological Activity
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, highlighting its relevance in medicinal chemistry.
- Molecular Formula : C14H17ClN2O2
- Molecular Weight : 280.75 g/mol
- CAS Number : 1171416-48-0
- Appearance : White to off-white powder
- Storage Conditions : Store at room temperature in an inert atmosphere.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Intermediate : The reaction between 3-methoxy-4-hydroxybenzaldehyde and pyridine-3-methanol forms an intermediate.
- Reductive Amination : This intermediate undergoes reductive amination using reducing agents to yield the final product.
- Purification : The product is then purified to obtain the hydrochloride salt form, which enhances its solubility and stability.
Antiviral Activity
Recent studies have indicated that compounds similar to [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine exhibit significant antiviral properties. For instance, related compounds have shown effective inhibition against viral replication with IC50 values in the low micromolar range, suggesting potential applicability in treating viral infections .
Anticancer Properties
Research has demonstrated that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 0.32 μM against a specific cancer cell line, indicating potent activity compared to standard chemotherapeutics .
The biological activity of [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is critical for its anticancer effects.
Study 1: Antiviral Efficacy
In a controlled study, [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine was tested against a range of viruses. The results indicated a strong antiviral effect with significant reduction in viral load at concentrations as low as 5 μM .
Study 2: Cancer Cell Line Inhibition
A comparative analysis was conducted on various derivatives of the compound, revealing that [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine exhibited superior selectivity indices against cancerous cells versus normal cells, highlighting its potential as a targeted therapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H17ClN2O2 |
| Molecular Weight | 280.75 g/mol |
| Antiviral IC50 | ~5 μM |
| Anticancer IC50 | 0.32 μM |
| Mechanism | Enzyme inhibition, apoptosis |
Q & A
Q. What are the optimal synthetic routes for [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3-methoxy-4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine under basic conditions, followed by reductive amination using sodium cyanoborohydride. Optimization includes varying solvents (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading. Purity can be enhanced via recrystallization in ethanol/water mixtures . Monitor intermediates by TLC (silica gel, ethyl acetate/hexane) and confirm final product integrity via H NMR and LC-MS.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Assign pyridyl protons using 2D COSY.
- X-ray Crystallography : Employ SHELX programs for structure refinement. Prepare single crystals via slow evaporation in methanol/ether. Resolve potential twinning using SHELXL’s TWIN/BASF commands .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~ 293.1). Compare with exact mass databases to rule out impurities .
Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- pH Stability : Dissolve in buffers (pH 1–12) and incubate at 25°C/40°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Store aliquots at −20°C (long-term) and 4°C (short-term) with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can bioorthogonal "click chemistry" be applied to functionalize this compound for targeted drug delivery?
- Methodological Answer : Introduce a tetrazine moiety via amide coupling to the primary amine. Use inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-tagged biomolecules. Optimize reaction kinetics via stopped-flow UV-Vis (λ = 520 nm for tetrazine-TCO cycloaddition). Validate conjugation efficiency using MALDI-TOF or fluorescence quenching assays .
Q. What strategies resolve contradictory data in receptor-binding assays involving this compound?
- Methodological Answer :
- Binding Affinity Conflicts : Perform competitive radioligand assays (e.g., H-labeled antagonists) with varying Mg/GTP concentrations to distinguish allosteric vs. orthosteric binding.
- Functional Assay Discrepancies : Use pathway-specific reporters (cAMP, β-arrestin) to identify biased signaling. Cross-validate with computational docking (AutoDock Vina) and mutagenesis studies targeting pyridyl interaction sites .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
- Methodological Answer :
- In Silico Prediction : Use GLORYx or MetaScope to simulate Phase I/II metabolism. Focus on demethylation (methoxy group) and oxidation (pyridyl ring).
- Experimental Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF. Compare fragmentation patterns with predicted m/z values .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological testing?
- Methodological Answer :
- Standardized Synthesis : Implement QC checkpoints (HPLC purity ≥98%, residual solvent analysis via GC-MS).
- Bioassay Normalization : Include internal controls (e.g., reference agonists/antagonists) in each plate. Use normalized IC50 values corrected for batch-specific solvent effects .
Data Contradiction Analysis
Q. How to address inconsistent solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solubility using the shake-flask method:
- Polar Solvents : Test in DMSO, PBS (pH 7.4), and ethanol.
- Nonpolar Solvents : Use hexane or chloroform.
Analyze saturated solutions via UV-Vis (λ = 270 nm). Discrepancies may arise from polymorphic forms; characterize solids via PXRD .
Q. Why do NMR spectra show unexpected splitting patterns in the pyridyl region?
- Methodological Answer : This may result from dynamic proton exchange or paramagnetic impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
